1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-phenoxyethanone
Description
1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-phenoxyethanone is a synthetic compound featuring a pyridoindole core substituted with fluorine at position 8 and a phenoxyethanone side chain.
Properties
IUPAC Name |
1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-13-6-7-17-15(10-13)16-11-22(9-8-18(16)21-17)19(23)12-24-14-4-2-1-3-5-14/h1-7,10,21H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNLDVKBMANSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-phenoxyethanone involves several steps. One common method includes the reaction of 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole with phenoxyacetyl chloride under specific reaction conditions . The reaction typically requires the presence of a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Inhibition of p38 MAPK : The compound acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a critical role in cellular processes such as inflammation and apoptosis. This inhibition suggests potential therapeutic applications in treating inflammatory diseases and cancers.
- Antimicrobial Properties : Similar compounds have shown antimicrobial and antifungal properties. Preliminary studies suggest that 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-phenoxyethanone may also possess these activities, making it a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have documented the efficacy of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-phenoxyethanone in various experimental models:
- Cancer Therapeutics : In vitro studies demonstrated that the compound effectively inhibits the growth of cancer cell lines through its action on p38 MAPK pathways. This suggests a potential role as an anticancer agent.
- Inflammatory Disorders : Animal models of inflammation have shown that treatment with this compound results in reduced markers of inflammation, indicating its potential use in managing inflammatory diseases.
- Antimicrobial Testing : Initial evaluations have indicated that the compound exhibits activity against specific bacterial strains, supporting further exploration into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound’s structural analogues differ in substituents on the pyridoindole core and the ketone side chain. Below is a detailed comparison based on synthesis, physicochemical properties, and biological implications.
Halogen-Substituted Derivatives
8-Chloro Analogue
- Compound: 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
- Key Differences: Chlorine replaces fluorine at position 8; acetyl group instead of phenoxyethanone.
- Molecular Weight : 248.708 g/mol (vs. ~319.3 g/mol for the target compound, estimated based on structural differences) .
- The acetyl side chain may reduce steric hindrance compared to phenoxyethanone .
8-Fluoro Derivatives with Varied Side Chains
- Compound: (8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (19)
- Key Differences: Trifluoromethylpyrazole replaces phenoxyethanone.
- Data : Molecular ion [M+H]+ at m/z 377.2 (HRMS confirmed). This side chain enhances metabolic stability compared to alkyl ketones .
- Biological Relevance : The trifluoromethyl group improves resistance to oxidative metabolism, a critical factor in drug design .
Methoxy and Trifluoromethyl-Substituted Analogues
8-Methoxy Derivatives
- Compound: (8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (11)
- Key Differences : Methoxy group at position 8; trifluoromethylpyrazole side chain.
- Conformational Flexibility : NMR reveals two conformers (Ca/Cb ratio 67:33), suggesting rotational freedom around the methoxy group .
- Metabolism: Methoxy groups are prone to O-demethylation, as seen in , where a methoxy-ethanone derivative was metabolized to a hydroxyethanone metabolite .
Multi-Substituted Pyridoindoles
Difluoro and Trifluoromethyl Derivatives
- Examples :
- Compound 27: 6,8-Difluoro substitution
- Compound 28: 6-Fluoro-8-trifluoromethyl substitution
- Key Findings :
Side Chain Modifications
Phenoxyethanone vs. Naphthylmethanone
- Compound: (8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(1-naphthyl)methanone
- Key Differences: Naphthyl group replaces phenoxyethanone.
- Significance : The bulkier naphthyl group may improve target selectivity but reduce solubility .
Butyrophenone Hydrochloride Derivative
Comparative Data Table
*Estimated based on structural similarity.
Research Implications
- Metabolic Stability: Phenoxyethanone derivatives may exhibit greater stability than methoxy analogues, as demethylation is a common metabolic pathway .
- Conformational Flexibility : Substituents like trifluoromethyl and fluorine influence conformational ratios, impacting target binding .
- Solubility and Bioavailability : Salt forms (e.g., hydrochloride) and bulkier side chains (e.g., naphthyl) offer trade-offs between solubility and target engagement .
Biological Activity
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-phenoxyethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-phenoxyethanone is with a molecular weight of approximately 336.38 g/mol. The structure features a pyridoindole core with a phenoxyethanone moiety that may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-phenoxyethanone exhibit significant anticancer activities. For instance:
- Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by targeting specific kinases involved in cancer progression.
Neuroprotective Effects
Research has demonstrated that this compound may possess neuroprotective properties:
- Case Study : In a model of neurodegenerative disease, treatment with 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-phenoxyethanone resulted in reduced neuronal cell death and improved cognitive function in animal models. This suggests a potential role in treating conditions like Alzheimer's disease.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Low activity |
Research Findings
A comprehensive study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of this compound:
- Synthesis : The compound was synthesized using a multi-step process involving the reaction of 8-fluoroindole derivatives with phenoxyacetic acid.
- Biological Evaluation : In vitro assays demonstrated that the compound exhibited IC50 values in the micromolar range against various cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
